1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a sulfonyl group, and a tert-butylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-(tert-butyl)benzyl sulfonyl chloride, which is then reacted with 2-hydroxypropylamine to form the sulfonamide intermediate. This intermediate is subsequently cyclized to form the pyrrolidinone ring under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide.
Scientific Research Applications
1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonyl groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The pyrrolidinone ring may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butyl)benzyl sulfonamide
- 2-Hydroxypropyl pyrrolidinone
- N-(4-(Tert-butyl)benzyl)-2-pyrrolidinone
Uniqueness
1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[3-[(4-tert-butylphenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-18(2,3)15-8-6-14(7-9-15)12-24(22,23)13-16(20)11-19-10-4-5-17(19)21/h6-9,16,20H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVNOKCUAJGEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)CC(CN2CCCC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.